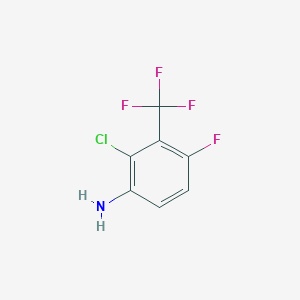

2-Chloro-4-fluoro-3-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C7H4ClF4N |

|---|---|

Molecular Weight |

213.56 g/mol |

IUPAC Name |

2-chloro-4-fluoro-3-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H4ClF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 |

InChI Key |

WGPSVYRLNWINAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

- Starting material: 1-chloro-2-(trifluoromethyl)benzene is commonly used as a precursor for related compounds.

Nitration: The aromatic ring undergoes nitration to introduce a nitro group at the para position relative to chlorine, yielding 4-nitro-1-chloro-2-(trifluoromethyl)benzene.

This is achieved by adding concentrated nitric acid to a mixture of 1-chloro-2-(trifluoromethyl)benzene and sulfuric acid, heating for several hours (approximately 3.5 hours), followed by cooling and recrystallization to isolate the nitro compound with high purity.

Reduction of Nitro Group to Amine

- The nitro group is reduced to an amine using catalytic hydrogenation.

- Typical conditions involve palladium on carbon (Pd-C) as a catalyst, methanol as solvent, and hydrogen gas at room temperature for about 6–8 hours.

- This step converts 4-nitro-1-chloro-2-(trifluoromethyl)benzene to 4-amino-1-chloro-2-(trifluoromethyl)benzene (the aniline derivative).

Fluorination (Halogen Exchange)

- Fluorination at the 4-position can be achieved via nucleophilic aromatic substitution where a fluoride salt (e.g., potassium fluoride or cesium fluoride) displaces a chlorine atom on a dichloronitrobenzene precursor.

- For example, 3,4-dichloronitrobenzene can be reacted with fluoride salts in a suitable solvent under reflux to produce 3-chloro-4-fluoronitrobenzene.

- Subsequent hydrogenation reduces the nitro group to the corresponding 3-chloro-4-fluoroaniline.

Salt Formation (Hydrochloride Salt)

- The free amine is converted into a stable hydrochloride salt by bubbling hydrogen chloride gas through a solution of the amine in an organic solvent.

- This step improves the stability and handling properties of the product.

- Excess hydrogen chloride gas is absorbed in alkaline solution to prevent environmental pollution.

Alternative Synthetic Routes and Catalytic Methods

- A palladium-catalyzed amination using tert-butyl carbamate and diphosphine ligands under nitrogen atmosphere has been reported for related trifluoromethyl-substituted anilines, providing mild reaction conditions and high yields.

- This method involves:

- Reaction of a trifluoromethyl-substituted aryl halide with tert-butyl carbamate in the presence of a palladium catalyst and base.

- Subsequent deprotection using hydrogen chloride to yield the aniline hydrochloride salt.

- Although this method is reported for 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride, the approach is adaptable to similar trifluoromethyl-substituted anilines.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material/Intermediate | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | 1-chloro-2-(trifluoromethyl)benzene | HNO₃, H₂SO₄, heat ~3.5 h | 4-nitro-1-chloro-2-(trifluoromethyl)benzene | Recrystallization for purity |

| 2 | Catalytic Hydrogenation | 4-nitro-1-chloro-2-(trifluoromethyl)benzene | Pd-C, MeOH, H₂, room temp, 6–8 h | 4-amino-1-chloro-2-(trifluoromethyl)benzene | Mild conditions, recyclable catalyst |

| 3 | Fluorination (Halogen Exchange) | 3,4-dichloronitrobenzene (for fluorine introduction) | KF or CsF, solvent, reflux, ~5 h | 3-chloro-4-fluoronitrobenzene | Nucleophilic aromatic substitution |

| 4 | Reduction | 3-chloro-4-fluoronitrobenzene | Pd-C, MeOH, H₂, room temp, ~6 h | 3-chloro-4-fluoroaniline | Similar hydrogenation step as above |

| 5 | Salt Formation | Free aniline derivative | HCl gas bubbling in organic solvent | 2-chloro-4-fluoro-3-(trifluoromethyl)aniline hydrochloride | Stable salt form, environmental controls |

Research Discoveries and Industrial Relevance

- The nitration and reduction steps are optimized for industrial scale by controlling reaction temperature and post-treatment to ensure high purity and yield without requiring sophisticated equipment.

- The use of palladium-catalyzed amination reactions with phosphine ligands allows for milder conditions and higher selectivity, which is beneficial for pharmaceutical and agrochemical applications.

- Environmental considerations such as capturing excess hydrogen chloride gas in alkaline solutions are implemented to reduce pollution.

- The trifluoromethyl group significantly enhances the chemical and biological properties of the aniline derivatives, making these compounds valuable intermediates in crop protection and pharmaceutical industries.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled temperatures and pH conditions.

Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in the presence of bases like potassium carbonate.

Major Products Formed

Scientific Research Applications

While "2-Chloro-4-fluoro-3-(trifluoromethyl)aniline" is not explicitly detailed in the search results, the related compound "2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine" and other similar compounds such as "2-Chloro-4-(trifluoromethyl)aniline" and "4-Fluoro-3-(trifluoromethyl)aniline" offer insights into potential applications .

Here's what the research suggests:

Scientific Research Applications

"2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine" is a fluorinated heterocyclic compound with applications in scientific research.

Chemistry It serves as a building block in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The unique positioning of chlorine, fluorine, and trifluoromethyl groups on the pyridine ring influences its reactivity and interactions with other molecules, making it distinct from similar compounds.

Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine It is utilized in developing new drug candidates, particularly those targeting specific enzymes or receptors.

Industry It is employed in producing specialty chemicals and materials with unique properties.

Antimicrobial Activity of "2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine"

Research has demonstrated that "2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine" shows significant antimicrobial activity. The following table summarizes its efficacy against different bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Candida albicans | 30 |

These MIC values indicate that the compound is effective against several clinically relevant pathogens, suggesting its potential use as an antimicrobial agent.

Antifungal Activity of "2-Chloro-4-(trifluoromethyl)aniline"

"2-Chloro-4-(trifluoromethyl)aniline" has shown promising antifungal activity against plant pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. The compound's efficacy was assessed in terms of effective concentration (EC50), suggesting it is a viable candidate for agricultural fungicides.

Table 2: Antifungal Activity of 2-Chloro-4-(trifluoromethyl)aniline

| Fungal Pathogen | EC50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 0.28 - 11.4 |

| Phytophthora capsici | 15.6 - 36.9 |

The biological activity of this compound is attributed to its ability to interfere with essential cellular processes in microorganisms. Its structure allows it to interact with key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity, thus inhibiting growth and proliferation.

Case Studies

In vivo models have assessed the pharmacokinetics and efficacy of "2-Chloro-4-(trifluoromethyl)aniline" against various pathogens. The research indicated that the compound exhibited potent antimicrobial activity and demonstrated low cytotoxicity in mammalian cells, making it a promising candidate for further development.

Case Study: Antitubercular Activity

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and fluorine atoms contribute to its reactivity and binding affinity with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Spectroscopic and Computational Analysis

Computational methods, such as density functional theory (DFT), predict vibrational and electronic properties:

- 3-Chloro-4-fluoroaniline : DFT (B3LYP/6-31G(d)) accurately simulated IR, UV-Vis, Raman, and NMR spectra, correlating with experimental data .

- 4-Fluoro-3-(trifluoromethyl)aniline : Combined experimental and theoretical vibrational analysis revealed strong C-F and C-Cl stretching modes, influenced by the electron-withdrawing -CF₃ group .

Biological Activity

2-Chloro-4-fluoro-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, pharmacokinetic properties, and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in research and medicine.

2-Chloro-4-fluoro-3-(trifluoromethyl)aniline has the molecular formula C7H5ClF4N. Its structure features a chloro group, a fluoro group, and a trifluoromethyl group attached to an aniline backbone. These substituents significantly influence its chemical reactivity and biological interactions.

The biological activity of 2-chloro-4-fluoro-3-(trifluoromethyl)aniline can be attributed to several mechanisms:

- Receptor Interaction : Similar compounds have been shown to act as agonists for various receptors, such as the sphingosine-1-phosphate receptor. This interaction can modulate signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways related to metabolism and cellular function. For instance, fluorinated analogs have been documented to influence enzyme activities by binding to active sites and altering their conformation .

Antimicrobial Properties

Research indicates that fluorinated anilines exhibit antimicrobial effects. In studies involving similar compounds, antimicrobial activity was noted against both Gram-positive and Gram-negative bacteria. The presence of fluorine enhances the lipophilicity of the molecules, facilitating membrane penetration and subsequent antimicrobial action .

Cytotoxicity Studies

In vitro studies have demonstrated that 2-chloro-4-fluoro-3-(trifluoromethyl)aniline exhibits cytotoxic effects against various cancer cell lines. For example, its structural analogs have shown significant activity against MCF-7 breast cancer cells and HepG2 liver cancer cells, often surpassing the efficacy of traditional chemotherapeutics like cisplatin .

Case Studies

- Antiviral Activity : A study investigated the potential antiviral properties of fluorinated compounds against SARS-CoV-2. Although 2-chloro-4-fluoro-3-(trifluoromethyl)aniline was not directly tested, its structural relatives showed promise in disrupting viral protein interactions .

- Pharmacokinetic Studies : Research using male Sprague-Dawley rats assessed the metabolism and urinary excretion patterns of a related compound using advanced techniques such as HPLC-NMR-MS. Such studies are crucial for understanding how modifications like trifluoromethyl groups affect metabolic stability and excretion profiles .

Research Applications

The unique properties of 2-chloro-4-fluoro-3-(trifluoromethyl)aniline make it a valuable compound in several research areas:

- Drug Development : Its ability to modulate biological pathways positions it as a candidate for developing new pharmaceuticals targeting specific diseases.

- Chemical Synthesis : The compound serves as a building block in synthesizing more complex organic molecules due to its reactive functional groups.

Q & A

Q. What are the key safety protocols for handling 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., FFP3 masks) is mandatory if ventilation is inadequate .

- Emergency Measures : Immediate access to eye wash stations and safety showers is critical. In case of skin contact, wash with soap and water for 15 minutes .

- Training : Mandatory chemical hazard awareness training, focusing on SDS interpretation, PPE compatibility, and spill management .

Q. Which spectroscopic methods are recommended for characterizing 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns. For example, the trifluoromethyl group causes distinct deshielding in adjacent protons .

- LCMS/HPLC : Reverse-phase C18 columns with acetonitrile-water gradients (0.03% formic acid) achieve retention times <1 minute, enabling rapid purity analysis .

- FT-IR : Bands near 1350–1100 cm⁻¹ confirm C-F and C-Cl stretches, while NH₂ vibrations appear at ~3450 cm⁻¹ .

Q. What synthetic routes are available for multi-gram synthesis of this compound?

Answer:

- Chlorination of Precursors : Use N-chlorosuccinimide (NCS) to chlorinate 2-chloro-3-(trifluoromethyl)aniline derivatives under controlled conditions (e.g., 0–5°C) to avoid over-chlorination .

- Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., with tetrakis(triphenylphosphine)palladium(0)) in DMF at 80°C under nitrogen yield functionalized intermediates .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and chloro (-Cl) groups reduce electron density at the aromatic ring, enhancing electrophilicity and facilitating Suzuki-Miyaura couplings. Fluorine’s inductive effect further stabilizes transition states .

- Basicity Reduction : The -CF₃ group lowers the amine’s basicity (pKa ~1–2), making it less nucleophilic. This requires careful optimization of reaction pH and catalysts .

Q. What role does this compound play in pharmaceutical intermediates?

Answer:

- Drug Synthesis : It serves as a precursor for Notum inhibitors (e.g., 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazoles) and agrochemicals like flumetralin. The trifluoromethyl group enhances metabolic stability in bioactive molecules .

- Structural Modifications : Functionalization at the amino group (e.g., via Buchwald-Hartwig amination) introduces pharmacophores for kinase inhibitors or antiviral agents .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the amino group’s HOMO dominates reactivity in arylation reactions .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) between substituents and the aromatic ring to explain regioselectivity in substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.